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Compound of Interest

Compound Name: gamma-DGG

Cat. No.: B1674604 Get Quote

A Note on Nomenclature: The abbreviation "γ-DGG" can refer to two distinct molecules: γ-D-

Glutamylglycine, a glutamate receptor antagonist, and γ-D-glutamyl-meso-diaminopimelic acid,

a component of bacterial cell walls. This guide provides a comprehensive overview of both

compounds to address this potential ambiguity.

Section 1: γ-D-Glutamylglycine (γ-DGG)
γ-D-Glutamylglycine (γ-DGG) is a broad-spectrum antagonist of glutamate receptors, making it

a valuable tool in neuroscience research for studying glutamatergic neurotransmission.[1] It is a

competitive antagonist at AMPA receptors and also acts as a non-selective antagonist at NMDA

receptors.[1][2]

Molecular and Physical Properties
The key chemical and physical properties of γ-D-Glutamylglycine are summarized in the table

below.
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Property Value Reference

Molecular Formula C7H12N2O5 [2][3]

Molecular Weight 204.18 g/mol [2][3]

CAS Number 6729-55-1 [2][3]

Appearance Solid [3]

Purity >99% [3]

Biological Activity
γ-DGG functions as a competitive antagonist at ionotropic glutamate receptors, including AMPA

and NMDA receptors.[1][4] By binding to these receptors, it prevents the binding of the

endogenous agonist, glutamate, thereby inhibiting the excitatory signaling cascade. This action

leads to a reduction in the amplitude of excitatory postsynaptic currents (EPSCs).[4] Its effects

are reversible and it acts at a postsynaptic site.

Experimental Protocols
A representative experimental application of γ-DGG is in the study of synaptic transmission in

neuronal cultures. The following is a generalized protocol for assessing the effect of γ-DGG on

miniature excitatory postsynaptic currents (mEPSCs).

Objective: To determine the effect of γ-DGG on the amplitude and frequency of mEPSCs in

cultured hippocampal neurons.

Materials:

Cultured hippocampal neurons

γ-D-Glutamylglycine (γ-DGG)

Patch-clamp electrophysiology setup

External recording solution (containing tetrodotoxin to block action potentials)

Internal pipette solution
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Methodology:

Prepare a stock solution of γ-DGG in the external recording solution.

Select a healthy neuron for whole-cell patch-clamp recording.

Establish a stable whole-cell recording configuration.

Perfuse the neuron with the standard external solution and record baseline mEPSC activity

for a defined period.

Switch the perfusion to the external solution containing the desired concentration of γ-DGG

(e.g., 200-400 μM).[4]

Record mEPSC activity in the presence of γ-DGG for a period sufficient to observe a stable

effect.

Wash out the γ-DGG by perfusing with the standard external solution and record the

recovery of mEPSC activity.

Analyze the recorded data to compare the amplitude and frequency of mEPSCs before,

during, and after the application of γ-DGG.

Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of γ-DGG at a glutamatergic

synapse.
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Caption: Action of γ-DGG at a glutamatergic synapse.

Section 2: γ-D-glutamyl-meso-diaminopimelic acid
(iE-DAP)
γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is a crucial component of the peptidoglycan

cell wall of most Gram-negative and certain Gram-positive bacteria.[5] It is recognized by the

intracellular pattern recognition receptor NOD1, leading to the activation of an innate immune

response.[5]

Molecular and Physical Properties
The key chemical and physical properties of γ-D-glutamyl-meso-diaminopimelic acid are

summarized below.

Property Value Reference

Molecular Formula C12H21N3O7 [6]

Molecular Weight 319.31 g/mol [6]

PubChem CID 45480617 [6]
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Biological Activity
iE-DAP is a potent agonist of the nucleotide-binding oligomerization domain-containing protein

1 (NOD1).[5] Upon entering the host cell cytoplasm, iE-DAP binds to the leucine-rich repeat

domain of NOD1. This binding induces a conformational change in NOD1, leading to its

oligomerization and the recruitment of the downstream signaling kinase RICK (RIP2). This

initiates a signaling cascade that results in the activation of NF-κB and MAPK pathways,

ultimately leading to the production of pro-inflammatory cytokines and chemokines.

Experimental Protocols
A common experimental use of iE-DAP is to stimulate an inflammatory response in cell culture

to study innate immune signaling.

Objective: To investigate the activation of the NF-κB pathway by iE-DAP in human epithelial

cells.

Materials:

Human epithelial cell line (e.g., HEK293T)

γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP)

Cell culture medium and supplements

NF-κB luciferase reporter plasmid

Transfection reagent

Luciferase assay system

Methodology:

Seed the epithelial cells in a multi-well plate and allow them to adhere overnight.

Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection

reagent.
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Allow the cells to recover and express the reporter gene for 24-48 hours.

Prepare a stock solution of iE-DAP in sterile water or cell culture medium.

Treat the transfected cells with various concentrations of iE-DAP. Include an untreated

control group.

Incubate the cells for a specified period (e.g., 6-24 hours) to allow for stimulation of the NF-

κB pathway.

Lyse the cells and measure the luciferase activity using a luminometer.

Normalize the luciferase activity to the total protein concentration in each sample.

Analyze the data to determine the dose-dependent activation of the NF-κB pathway by iE-

DAP.

Signaling Pathway Visualization
The diagram below illustrates the NOD1 signaling pathway initiated by iE-DAP.
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Caption: The NOD1 signaling pathway activated by iE-DAP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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